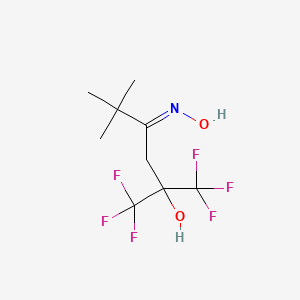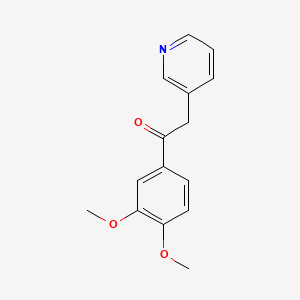![molecular formula C18H20O6 B14332406 Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 109217-64-3](/img/structure/B14332406.png)
Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is an organic compound characterized by the presence of a naphthalene core substituted with butanoic acid groups through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the naphthalene core attack the bromine atoms of the butanoic acid, forming ether linkages.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalene-2,7-dicarboxylic acid.
Reduction: Formation of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural rigidity and functional versatility.
Mécanisme D'action
The mechanism by which 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Naphthalene-2,7-diylbis(oxy))diphthalonitrile
- 4,4’-(Naphthalene-2,7-diylbis(oxy))dianiline
Uniqueness
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is unique due to its specific substitution pattern and the presence of butanoic acid groups
Propriétés
Numéro CAS |
109217-64-3 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
4-[7-(3-carboxypropoxy)naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C18H20O6/c19-17(20)3-1-9-23-15-7-5-13-6-8-16(12-14(13)11-15)24-10-2-4-18(21)22/h5-8,11-12H,1-4,9-10H2,(H,19,20)(H,21,22) |
Clé InChI |
MOWIKVHFTUBNIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)OCCCC(=O)O)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


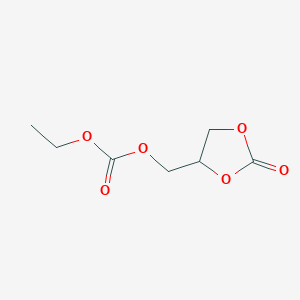

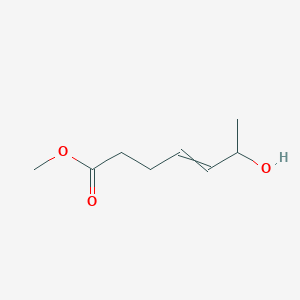
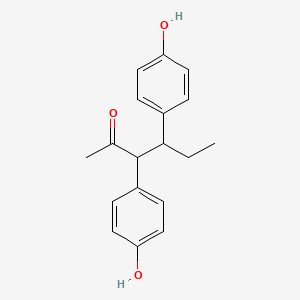
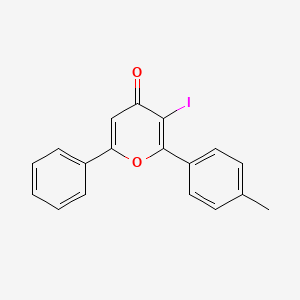
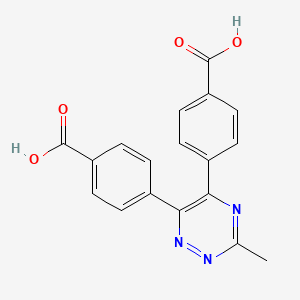
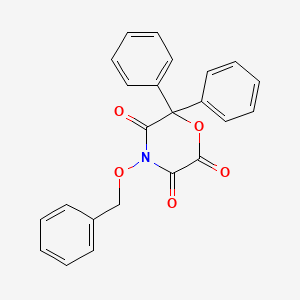


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)


